3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound belonging to the imidazoquinazoline family This compound is characterized by its unique structure, which includes an imidazoquinazoline core with various functional groups such as isopropyl, dimethoxy, and octylsulfanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the imidazoquinazoline core: This can be achieved through condensation reactions involving appropriate amines and aldehydes or ketones.
Introduction of the isopropyl group: This step may involve alkylation reactions using isopropyl halides under basic conditions.
Attachment of the octylsulfanyl group: This step involves the formation of a thioether linkage, typically through nucleophilic substitution reactions using octylthiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the functional groups attached.
Imidazo[1,2-b]pyridazines: Another class of compounds with a related core structure but distinct functionalization.
Uniqueness
3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8,9-dimethoxy-5-octylsulfanyl-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-6-7-8-9-10-11-12-30-23-24-17-14-19(29-5)18(28-4)13-16(17)21-25-22(27)20(15(2)3)26(21)23/h13-15,20H,6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYUFMXUSJRQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC2=CC(=C(C=C2C3=NC(=O)C(N31)C(C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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